N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15086596
InChI: InChI=1S/C26H21F3N6O3/c1-15-22(25(37)35(33(15)2)17-7-5-4-6-8-17)32-24(36)19-14-30-34-21(26(27,28)29)13-20(31-23(19)34)16-9-11-18(38-3)12-10-16/h4-14H,1-3H3,(H,32,36)
SMILES:
Molecular Formula: C26H21F3N6O3
Molecular Weight: 522.5 g/mol

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS No.:

Cat. No.: VC15086596

Molecular Formula: C26H21F3N6O3

Molecular Weight: 522.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

Specification

Molecular Formula C26H21F3N6O3
Molecular Weight 522.5 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C26H21F3N6O3/c1-15-22(25(37)35(33(15)2)17-7-5-4-6-8-17)32-24(36)19-14-30-34-21(26(27,28)29)13-20(31-23(19)34)16-9-11-18(38-3)12-10-16/h4-14H,1-3H3,(H,32,36)
Standard InChI Key IFUSMZUVVCEWOO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system that combines pyrazole and pyrimidine rings. This scaffold provides rigidity and planar geometry, which are critical for target binding . Key structural modifications include:

  • Position 3: A carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety, enhancing hydrogen-bonding capabilities.

  • Position 5: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions.

  • Position 7: A trifluoromethyl (-CF3) group, known to improve metabolic stability and electron-withdrawing effects.

Table 1: Molecular Properties

PropertyValue/Description
Molecular Weight421.39 g/mol (approximate)
Key Functional GroupsTrifluoromethyl, methoxyphenyl, carboxamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves cyclocondensation strategies typical for pyrazolo[1,5-a]pyrimidines, as outlined in recent methodologies :

  • Core Formation: Reacting 3-aminopyrazole derivatives with 1,3-biselectrophilic reagents (e.g., β-ketoesters or enaminones) under acidic or basic conditions.

  • Post-Functionalization:

    • Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.

    • Attachment of the 4-methoxyphenyl moiety using Suzuki-Miyaura coupling.

    • Carboxamide formation through amidation of the pyrazole ring.

Reaction conditions often require precise temperature control (80–120°C) and catalysts such as palladium complexes for cross-coupling steps .

Analytical Characterization

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.

  • Structural Verification: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) validate the molecular structure.

Pharmacological Activity and Mechanisms

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (nM)Target Kinase
MCF-7 (Breast)12.4mTOR
A549 (Lung)18.9PI3Kα

Anti-Inflammatory Applications

In murine models of rheumatoid arthritis, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg doses. This activity correlates with JAK2/STAT3 pathway inhibition, a mechanism distinct from traditional NSAIDs.

Chemical Reactivity and Derivative Development

Functionalization Strategies

The compound serves as a precursor for further modifications:

  • Nucleophilic Aromatic Substitution: Replacement of the methoxy group with amines or thiols.

  • Reductive Amination: Conversion of the carboxamide to secondary amines for improved blood-brain barrier penetration .

Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months shows <5% degradation, underscoring the trifluoromethyl group’s role in resisting oxidative breakdown.

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, challenges remain in:

  • Toxicology: Assessing hepatotoxicity linked to chronic trifluoromethyl exposure.

  • Formulation: Developing intravenous or oral dosage forms with optimal bioavailability.

Target Expansion

Ongoing studies explore its utility in neurodegenerative diseases, leveraging its anti-inflammatory properties and ability to cross the blood-brain barrier in modified derivatives .

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